

Technical Guide: (3-(Aminomethyl)phenyl)methanol Hydrochloride

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Compound of Interest

Compound Name: (3-(Aminomethyl)phenyl)methanol
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-(Aminomethyl)phenyl)methanol hydrochloride**, a versatile bifunctional organic compound with significant potential in pharmaceutical research and development. This document details its chemical identity, properties, synthesis, and known biological activities, offering a valuable resource for professionals in the field.

Chemical Identity and Synonyms

(3-(Aminomethyl)phenyl)methanol hydrochloride is a salt of the organic compound (3-(Aminomethyl)phenyl)methanol. Its dual functional groups, a primary amine and a primary alcohol on a phenyl ring, make it a valuable building block in organic synthesis.

Synonyms:

- [3-(aminomethyl)phenyl]methanol hydrochloride^[1]
- 3-(Aminomethyl)benzyl alcohol hydrochloride
- 3-(Hydroxymethyl)benzylamine hydrochloride
- m-(Aminomethyl)benzyl alcohol hydrochloride

The free base form, (3-(Aminomethyl)phenyl)methanol, is also known by several names:

- [3-(aminomethyl)phenyl]methanol[2][3]
- 3-(Aminomethyl)benzyl alcohol[3]
- 3-Hydroxymethylbenzylamine[3]
- Benzenemethanol, 3-(aminomethyl)-[3]
- [[3-(Hydroxymethyl)phenyl]methyl]amine

Chemical and Physical Properties

A summary of the key quantitative data for (3-(Aminomethyl)phenyl)methanol and its hydrochloride salt is presented in the table below.

Property	(3-(Aminomethyl)phenyl)methanol	(3-(Aminomethyl)phenyl)methanol hydrochloride	Reference(s)
CAS Number	34231-22-6	40896-62-6	[4],[1]
Molecular Formula	C ₈ H ₁₁ NO	C ₈ H ₁₂ ClNO	[2],[1]
Molecular Weight	137.18 g/mol	173.64 g/mol	[2],[1]
IUPAC Name	[3-(aminomethyl)phenyl]methanol	[3-(aminomethyl)phenyl]methanol;hydrochloride	[2],[1]
Density	1.113 g/cm ³ (predicted)	Not available	[5]
Boiling Point	277.9 °C at 760 mmHg (predicted)	Not available	[5]
Flash Point	121.9 °C (predicted)	Not applicable	[5],[1]
Solubility	91 g/L in water at 25 °C (predicted)	Not available	[5]
pKa	14.34 (predicted)	Not available	[5]

Synthesis of (3-(Aminomethyl)phenyl)methanol

While a specific, detailed protocol for the synthesis of (3-(Aminomethyl)phenyl)methanol is not readily available in the searched literature, several established synthetic routes for structurally similar compounds, such as 3-(Aminomethyl)phenol, can be adapted. The most common and applicable methods include the reduction of a nitrile or the reductive amination of an aldehyde.

Reduction of 3-Cyanobenzyl Alcohol

A direct route to (3-(Aminomethyl)phenyl)methanol involves the reduction of the nitrile group of 3-cyanobenzyl alcohol. This transformation can be achieved using strong reducing agents or through catalytic hydrogenation.

Experimental Protocol (Hypothetical):

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanobenzyl alcohol in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
- **Reduction:** Cool the solution in an ice bath. Carefully add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH_4) in THF, dropwise via the dropping funnel. Control the rate of addition to maintain a gentle reflux.
- **Workup and Purification:** After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water. Filter the resulting aluminum salts and wash them thoroughly with THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Reductive Amination of 3-Formylbenzyl Alcohol

Reductive amination provides a one-pot method for the synthesis of (3-(Aminomethyl)phenyl)methanol from 3-formylbenzyl alcohol. This process involves the in-situ formation of an imine with an ammonia source, which is then immediately reduced to the primary amine.

Experimental Protocol (Hypothetical):[\[6\]](#)

- **Reaction Setup:** Dissolve 3-formylbenzyl alcohol and an ammonia source, such as ammonium acetate, in a suitable solvent like methanol in a round-bottom flask.[\[6\]](#)
- **Reduction:** Add a reducing agent, such as sodium cyanoborohydride or sodium borohydride, portion-wise to the stirred solution while maintaining a controlled temperature and pH.[\[6\]](#) Sodium cyanoborohydride is often preferred due to its selectivity for the imine over the aldehyde.[\[6\]](#)

- **Workup and Purification:** Stir the reaction mixture for several hours at room temperature until completion. Quench the reaction, typically by adding water. Extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[6]

Formation of the Hydrochloride Salt: To obtain **(3-(Aminomethyl)phenyl)methanol hydrochloride**, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl) until precipitation is complete. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of (3-(Aminomethyl)phenyl)methanol are limited, its structural motifs are present in various biologically active molecules. Its utility as a pharmaceutical intermediate suggests its incorporation into compounds targeting a range of biological processes.[7] For instance, the parent compound, (3-aminophenyl)methanol, is a key reagent in the synthesis of dynamin GTPase inhibitors and hedgehog signaling pathway inhibitors, which are significant in cellular signaling and cancer research.[7]

Based on the activities of its isomers, it is plausible that (3-(Aminomethyl)phenyl)methanol could exhibit antioxidant, anti-inflammatory, or cytotoxic properties.[8] For example, the isomer 2-(Aminomethyl)phenol is hypothesized to inhibit the NF- κ B pathway by reducing reactive oxygen species (ROS).[8] Another isomer, 3-(Aminomethyl)phenol, is suggested to be an inhibitor of Protein Kinase C (PKC), a key enzyme in signal transduction pathways that regulate cell growth and differentiation.[8]

Experimental Protocols for Biological Assays

The following are standard protocols that can be employed to evaluate the potential biological activities of (3-(Aminomethyl)phenyl)methanol.

MTT Assay for Cytotoxicity:[8] This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

- **Cell Culture:** Culture a suitable cell line (e.g., a cancer cell line) in a 96-well plate.

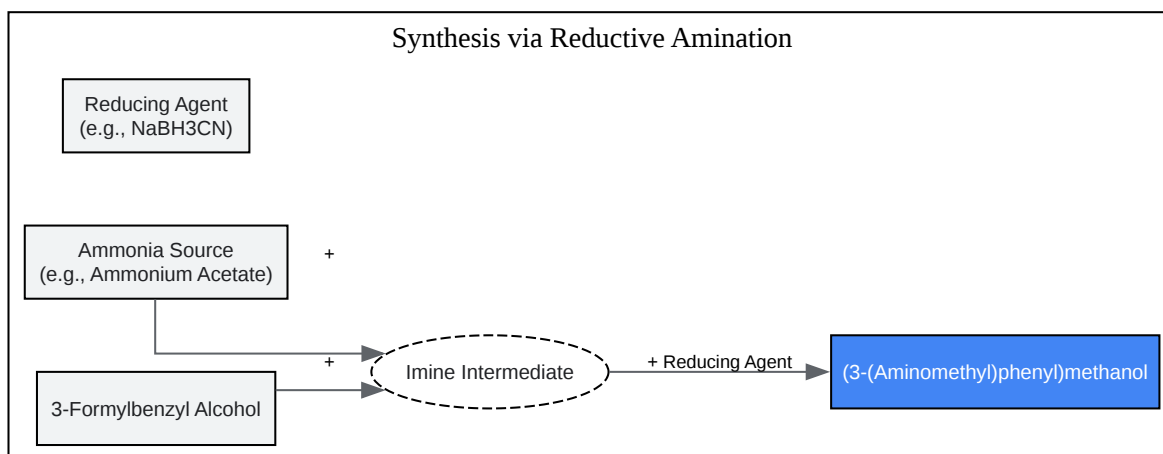
- **Treatment:** Treat the cells with various concentrations of (3-(Aminomethyl)phenyl)methanol for a specified duration (e.g., 24-72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Quantification:** Solubilize the formazan crystals and measure the absorbance using a spectrophotometer. The results can be used to determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity:^[8] This assay measures the ability of a compound to scavenge the stable DPPH radical.

- **Reaction Mixture:** Mix a methanolic solution of DPPH with various concentrations of (3-(Aminomethyl)phenyl)methanol.
- **Incubation:** Incubate the mixtures in the dark for a set period.
- **Measurement:** Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
- **Calculation:** Calculate the percentage of scavenging activity and determine the IC₅₀ value.

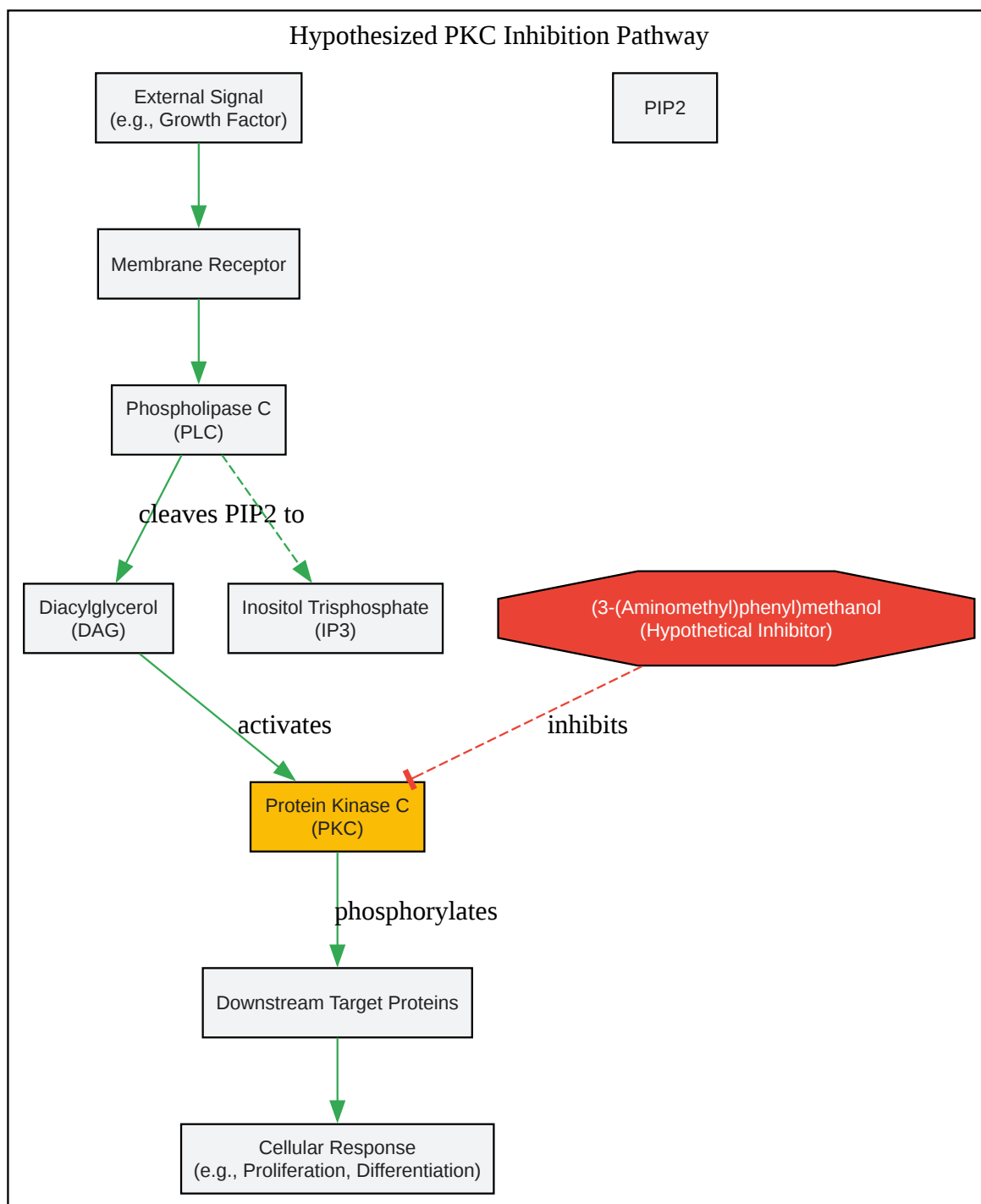
Visualizations

The following diagrams illustrate the synthetic workflows and a potential signaling pathway involving this class of compounds.



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Caption: Workflow for the synthesis of (3-(Aminomethyl)phenyl)methanol via reductive amination.



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Caption: Hypothesized inhibitory action on the Protein Kinase C (PKC) signaling pathway.

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